molecular formula C11H12N4O2 B8745910 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 792953-16-3

5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B8745910
M. Wt: 232.24 g/mol
InChI Key: XDKMHJPXWPWYIJ-UHFFFAOYSA-N
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Patent
US07964607B2

Procedure details

To a solution of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile (1.53 g) in saturated ammonium hydroxide (30 mL) was added 30% hydrogen peroxide solution (6 mL). The reaction stirred for 18 h at ambient temperature and was slowly quenched with 60 mL of a saturated sodium sulfate solution. The aqueous layer was extracted with ethyl acetate, dried with magnesium sulfate, filtered and concentrated. MPLC Biotage chromatography eluting with 2-6% methanol/methylene chloride provided the title compound 1.38 g (84%). 400 MHz 1H NMR (DMSO) δ 7.79 (s, 1 H), 7.42 (m, 1H), 7.25 (d, J=7.5 Hz, 2H), 7.19 (d, J=8.3 Hz, 2 H), 7.03 (t, J=6.2 Hz, 1H), 5.83 (s,2H), 3.76 (s, 3 H); MS: (M+H m/z=233.2).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[O:13][CH3:14])[N:5]=[CH:4][C:3]=1[C:15]#[N:16].[OH:17]O>[OH-].[NH4+]>[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[O:13][CH3:14])[N:5]=[CH:4][C:3]=1[C:15]([NH2:16])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C#N
Name
Quantity
6 mL
Type
reactant
Smiles
OO
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred for 18 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slowly quenched with 60 mL of a saturated sodium sulfate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
MPLC Biotage chromatography eluting with 2-6% methanol/methylene chloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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